molecular formula C19H16N6O B11453052 7-methyl-N-(2-methylphenyl)-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-methyl-N-(2-methylphenyl)-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11453052
M. Wt: 344.4 g/mol
InChI Key: QUWOGYDXKWOWCT-UHFFFAOYSA-N
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Description

7-METHYL-N-(2-METHYLPHENYL)-2-(PYRIDIN-4-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The structure of this compound includes a triazolopyrimidine core, which is known for its diverse biological activities.

Properties

Molecular Formula

C19H16N6O

Molecular Weight

344.4 g/mol

IUPAC Name

7-methyl-N-(2-methylphenyl)-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C19H16N6O/c1-12-5-3-4-6-16(12)22-18(26)15-11-21-19-23-17(24-25(19)13(15)2)14-7-9-20-10-8-14/h3-11H,1-2H3,(H,22,26)

InChI Key

QUWOGYDXKWOWCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N3C(=NC(=N3)C4=CC=NC=C4)N=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-METHYL-N-(2-METHYLPHENYL)-2-(PYRIDIN-4-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and pyrimidines.

    Substitution Reactions: Introduction of the methyl and phenyl groups can be done through substitution reactions using reagents like methyl iodide and phenylboronic acid.

    Coupling Reactions: The pyridinyl group can be introduced via coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can be used to modify the pyridinyl or triazolopyrimidine rings, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, boronic acids, organolithium reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

7-METHYL-N-(2-METHYLPHENYL)-2-(PYRIDIN-4-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, and neurological disorders.

    Biological Research: The compound is used to investigate biological pathways and molecular targets, helping to elucidate mechanisms of action.

    Chemical Biology: It serves as a tool compound in chemical biology to study protein-ligand interactions and enzyme inhibition.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 7-METHYL-N-(2-METHYLPHENYL)-2-(PYRIDIN-4-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme involved in a disease pathway, thereby reducing disease symptoms.

Comparison with Similar Compounds

Similar Compounds

  • 7-METHYL-N-(2-METHYLPHENYL)-2-(PYRIDIN-4-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE
  • 7-METHYL-N-(2-METHYLPHENYL)-2-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE
  • 7-METHYL-N-(2-METHYLPHENYL)-2-(PYRIDIN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE

Uniqueness

The uniqueness of 7-METHYL-N-(2-METHYLPHENYL)-2-(PYRIDIN-4-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE lies in its specific substitution pattern and the resulting biological activity. The position of the pyridinyl group and the presence of the triazolopyrimidine core contribute to its distinct pharmacological profile, making it a valuable compound for research and potential therapeutic applications.

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